8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
Description
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMQXAHMVNPYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=CN2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379343-79-9 | |
| Record name | 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Amino-Substituted Precursors
One common route involves cyclization of amino-functionalized precursors such as 2-(1H-benzimidazol-2-yl)aniline derivatives or related amines with bromoacetyl bromide or similar electrophiles to form the diazepinone ring.
For example, 2-(1H-benzimidazol-2-yl)aniline reacts with bromoacetyl bromide under controlled conditions to yield the corresponding 5H-benzimidazo[1,2-d]benzodiazepin-6(7H)-one derivatives, which are structurally related analogs. This reaction typically proceeds with moderate to good yields (48%-70%) and short reaction times (1-6 minutes) under microwave irradiation, enhancing efficiency.
The reaction conditions often involve ethanol or ethanol-water mixtures as solvents, with microwave assistance to promote rapid cyclization.
Use of Nitro-Thioacetal Precursors and Reductive Cyclization
Another established method involves:
- Preparation of nitro-thioacetal intermediates from N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde derivatives.
- Subsequent reduction and deprotection steps to form the pyrrolo[1,2-a]diazepine core.
- Alkylation with bromoalkyl derivatives to introduce the bromine substituent at the desired position.
This method benefits from the stability of the diethyl thioacetal protective group, which allows various chemical transformations without racemization and facilitates the introduction of substituents at the C8 position.
Palladium-Catalyzed Cross-Coupling and Alkylation
For the introduction of brominated side chains or pharmacophores, Suzuki palladium-catalyzed cross-coupling reactions are employed:
- Starting from 6-bromo-2-naphthol or similar brominated aromatic compounds.
- Coupling with phenylboronic acids to form bromoalkyl intermediates.
- These intermediates are then alkylated with dibromoalkanes to yield bromoalkyl nitro-thioacetals, which cyclize to the target diazepinones.
Detailed Reaction Conditions and Mechanistic Insights
- Starting Materials: Amino-substituted benzimidazoles or pyrrolidine derivatives with nitro or protected aldehyde groups.
- Cyclization Agents: Bromoacetyl bromide or other acyl bromides to facilitate ring closure.
- Solvents: Ethanol, ethanol-water mixtures, or other polar solvents suitable for microwave irradiation.
- Catalysts: Palladium catalysts for cross-coupling steps; iron powder in acidic media for nitro group reductions.
- Temperature and Time: Microwave irradiation at 300 W for 1-6 minutes; conventional heating may require longer times.
- Purification: Filtration, solvent evaporation under vacuum, and precipitation in ethanol-water mixtures.
Mechanistically, the cyclization proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl bromide, followed by ring closure to form the fused diazepinone system. The bromine atom is either introduced via brominated starting materials or through alkylation with bromoalkyl intermediates.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Amino precursor cyclization | 2-(1H-benzimidazol-2-yl)aniline + bromoacetyl bromide | Microwave irradiation, ethanol solvent | 48-70 | Rapid reaction, microwave-assisted |
| Nitro-thioacetal reduction | N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetals | Reduction with Fe/HCl, alkylation with bromoalkanes | 45-75 | Stable intermediates, no racemization |
| Palladium-catalyzed cross-coupling + alkylation | 6-bromo-2-naphthol + phenylboronic acids, dibromoalkanes | Pd catalyst, Suzuki coupling, alkylation | 45-75 | Modular substitution at C8 position |
| Microwave-assisted cyclization | Amino precursors + acyl bromides | Microwave, 1-6 min | 48-70 | Significantly reduced reaction times |
Research Findings and Practical Considerations
- Microwave-assisted synthesis provides a rapid and efficient route, reducing reaction times from hours to minutes without compromising yields.
- The use of diethyl thioacetal protective groups in precursor molecules allows for versatile chemical modifications and high stereochemical integrity during synthesis.
- Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents at the C8 position, which is critical for tuning biological activity.
- Reduction of nitro groups using iron powder in acidic media is a mild and effective method to generate amino intermediates necessary for cyclization.
- The choice of solvent and reaction conditions is crucial to optimize yields and purity, with ethanol and ethanol-water mixtures commonly used for their polarity and microwave compatibility.
Chemical Reactions Analysis
Types of Reactions
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the diazepine ring or to remove the bromine atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different functionalized or de-brominated products .
Scientific Research Applications
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
5-Methyl Derivative (8-Bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one)
- Molecular Weight : 243.1 g/mol (C₉H₁₁BrN₂O) .
- Commercial Status : Available at high cost (e.g., $498/50 mg), indicating its use in specialized research .
Pyrrolo[1,2-a]imidazole and Imidazo[1,2-a]azepine Derivatives
- Compound 6c (5H-imidazo[1,2-a]azepine quaternary salt): Exhibits broad-spectrum antimicrobial activity (MIC: 4 µg/mL) against Gram-positive bacteria and fungi but shows cytotoxicity (CC₅₀ ≈ MIC values) in HEK-293 cells .
- Key Insight : The quaternary ammonium group enhances ionic interactions with microbial membranes but also increases toxicity to mammalian cells, highlighting a trade-off between activity and selectivity .
Pyrrolo[1,2-a]quinoline Derivatives
- These compounds, such as mitomycin C analogs, demonstrate antitumor activity due to fused aromatic systems and electrophilic substituents.
Triazolo-Benzodiazepines
- Example: 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-α][1,4]benzodiazepine.
Biological Activity
8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS Number: 1379343-79-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities based on available literature.
Structural Characteristics
The molecular formula of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one is , with a molecular weight of 229.07 g/mol. The compound features a bromine atom at the 8-position of the pyrrolo-diazepine framework which may influence its biological properties.
Synthesis Methods
The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one typically involves cyclization reactions of appropriate precursors. Various synthetic strategies have been documented that yield this compound in moderate to high yields.
Anticancer Activity
Recent studies have indicated that compounds similar to 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of pyrrolodiazepines can effectively inhibit the growth of various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells.
- IC50 values for some related compounds have been reported in the range of , indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism of action for these compounds includes:
- Inhibition of VEGFR-2 , a key receptor involved in angiogenesis. Compounds similar to 8-bromo derivatives have shown promising results in reducing VEGFR-2 activity in tumor cells by up to 79% compared to control groups .
- Inducing apoptosis through various pathways such as caspase activation and modulation of Bcl-2 family proteins.
Case Studies
A notable case study involved the evaluation of several pyrrolodiazepine derivatives against human tumor cell lines:
- Study Design : Compounds were synthesized and screened for cytotoxicity using MTT assays.
- Results : Several derivatives exhibited significant cytotoxic effects with selectivity indices favoring cancer cells over normal fibroblasts. For example:
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | MCF-7 | 16.50 | 3.5 |
| Compound B | PC-3 | 0.33 | 5.0 |
| Compound C | A549 | 18.36 | 4.0 |
This data highlights the potential for further development of these compounds as targeted cancer therapies.
Q & A
Q. What are the key synthetic routes for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one?
The synthesis typically involves cyclization reactions of ethyl indole or benzoimidazole carboxylates with amines. For example, ethyl 1H-pyrazole-3-carboxylate derivatives can react with ammonia or benzylamine, though cyclization may fail without optimized conditions (e.g., solvent, temperature, catalyst). Analytical techniques like LC/MS and NMR are critical for verifying reaction outcomes and intermediate structures . Bromination strategies for similar pyrrolodiazepinones suggest using bromine or N-bromosuccinimide (NBS) in inert solvents like DMF or THF under controlled temperatures .
Q. What characterization methods are essential for confirming the structure of this compound?
- NMR Spectroscopy : 1H and 13C NMR are indispensable for confirming the fused pyrrolodiazepinone core and bromine substitution patterns.
- LC/MS : Monitors reaction progress and purity, with ESI-MS providing molecular ion verification.
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry, especially for novel derivatives .
Q. How should researchers handle safety concerns during synthesis?
While direct toxicity data for this compound is limited, analogous brominated heterocycles (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) show moderate acute toxicity (LD50 >1 g/kg in mice). Use PPE (gloves, goggles), work in a fume hood, and follow protocols for brominated intermediates, which may release toxic fumes during reactions .
Advanced Research Questions
Q. How can failed cyclization reactions during synthesis be troubleshooted?
Failed cyclization (e.g., oxirane ring opening without diazepinone formation) may result from:
Q. What strategies optimize regioselective bromination in the pyrrolodiazepinone scaffold?
- Directed ortho-bromination : Use directing groups (e.g., carbonyls) to guide bromine addition.
- Protecting group chemistry : Protect reactive sites (e.g., amines) to avoid over-bromination.
- Computational modeling : DFT calculations predict electron density maps to identify reactive positions .
Q. How can biological activity (e.g., antimicrobial) be evaluated for derivatives of this compound?
- Agar dilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC determination : Use broth microdilution per CLSI guidelines, with positive controls (e.g., ciprofloxacin).
- Mechanistic studies : Fluorescence-based assays to assess DNA intercalation or enzyme inhibition (e.g., topoisomerases) .
Q. What analytical challenges arise in resolving stereochemistry of fused diazepinones?
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA/IB).
- Dynamic NMR : Detect atropisomerism in substituted derivatives under variable temperatures.
- VCD Spectroscopy : Combines vibrational circular dichroism with computational models to assign absolute configurations .
Q. How can computational methods enhance the design of novel derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
